molecular formula C27H26N2O3S B3004694 ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 450347-43-0

ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B3004694
CAS No.: 450347-43-0
M. Wt: 458.58
InChI Key: COUVRUKXHYYTOQ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features an indole core, a sulfanyl group, and an ester functionality. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Acylation: The acetamido group is introduced via acylation, where the indole derivative reacts with an acyl chloride or anhydride.

    Esterification: The final step involves esterification, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The sulfanyl group may enhance binding affinity or specificity, while the ester functionality can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Sulindac: A nonsteroidal anti-inflammatory drug with a sulfanyl group.

    Ethyl benzoate: A simple ester used in flavorings and fragrances.

Uniqueness

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is unique due to its combination of an indole core, a sulfanyl group, and an ester functionality, which together confer specific biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-3-32-27(31)20-12-14-22(15-13-20)28-26(30)18-33-25-17-29(24-11-7-6-10-23(24)25)16-21-9-5-4-8-19(21)2/h4-15,17H,3,16,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUVRUKXHYYTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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